PROTAC FKBP Degrader-3
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Overview
Description
PROTAC FKBP Degrader-3 is a proteolysis-targeting chimera (PROTAC) that comprises a FKBP ligand binding group, a linker, and a von Hippel-Lindau binding group. It is a potent degrader of FKBP proteins, which are involved in various cellular processes . This compound is used primarily in scientific research to study protein degradation mechanisms and has potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC FKBP Degrader-3 involves the conjugation of a FKBP ligand binding group with a von Hippel-Lindau binding group through a linker. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps .
Industrial Production Methods: Industrial production methods for this compound are not widely disclosed due to proprietary reasons. the general approach involves large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput purification methods to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: PROTAC FKBP Degrader-3 primarily undergoes substitution reactions during its synthesis. It does not typically undergo oxidation or reduction reactions under standard conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Major Products: The major product of these reactions is the fully assembled this compound molecule, which is then purified to remove any unreacted starting materials and by-products .
Scientific Research Applications
PROTAC FKBP Degrader-3 has a wide range of scientific research applications:
Mechanism of Action
PROTAC FKBP Degrader-3 functions by recruiting the von Hippel-Lindau E3 ubiquitin ligase to the FKBP protein, leading to its ubiquitination and subsequent degradation by the proteasome . This mechanism allows for the selective degradation of FKBP proteins, making it a valuable tool for studying protein function and for potential therapeutic applications .
Comparison with Similar Compounds
- PROTAC FKBP Degrader-1
- PROTAC FKBP Degrader-2
- PROTAC FKBP Degrader-4
Comparison: PROTAC FKBP Degrader-3 is unique in its specific binding affinity and degradation efficiency for FKBP proteins compared to other similar compounds . It has been shown to have higher potency and selectivity, making it a preferred choice for certain research applications .
Properties
Molecular Formula |
C68H90N6O17S |
---|---|
Molecular Weight |
1295.5 g/mol |
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C68H90N6O17S/c1-11-51(48-35-57(84-8)61(86-10)58(36-48)85-9)65(79)73-27-13-12-17-52(73)67(81)91-54(24-20-44-21-25-55(82-6)56(33-44)83-7)47-15-14-16-50(34-47)90-41-59(76)69-26-28-87-29-30-88-31-32-89-40-60(77)72-63(68(3,4)5)66(80)74-39-49(75)37-53(74)64(78)70-38-45-18-22-46(23-19-45)62-43(2)71-42-92-62/h14-16,18-19,21-23,25,33-36,42,49,51-54,63,75H,11-13,17,20,24,26-32,37-41H2,1-10H3,(H,69,76)(H,70,78)(H,72,77)/t49-,51+,52+,53+,54-,63-/m1/s1 |
InChI Key |
CCQROXFLIRBPGZ-UKYCKITISA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
Origin of Product |
United States |
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